

# Eliapixant: A Comparative Analysis of Efficacy Across Diverse Patient Populations

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## Compound of Interest

Compound Name: *Eliapixant*  
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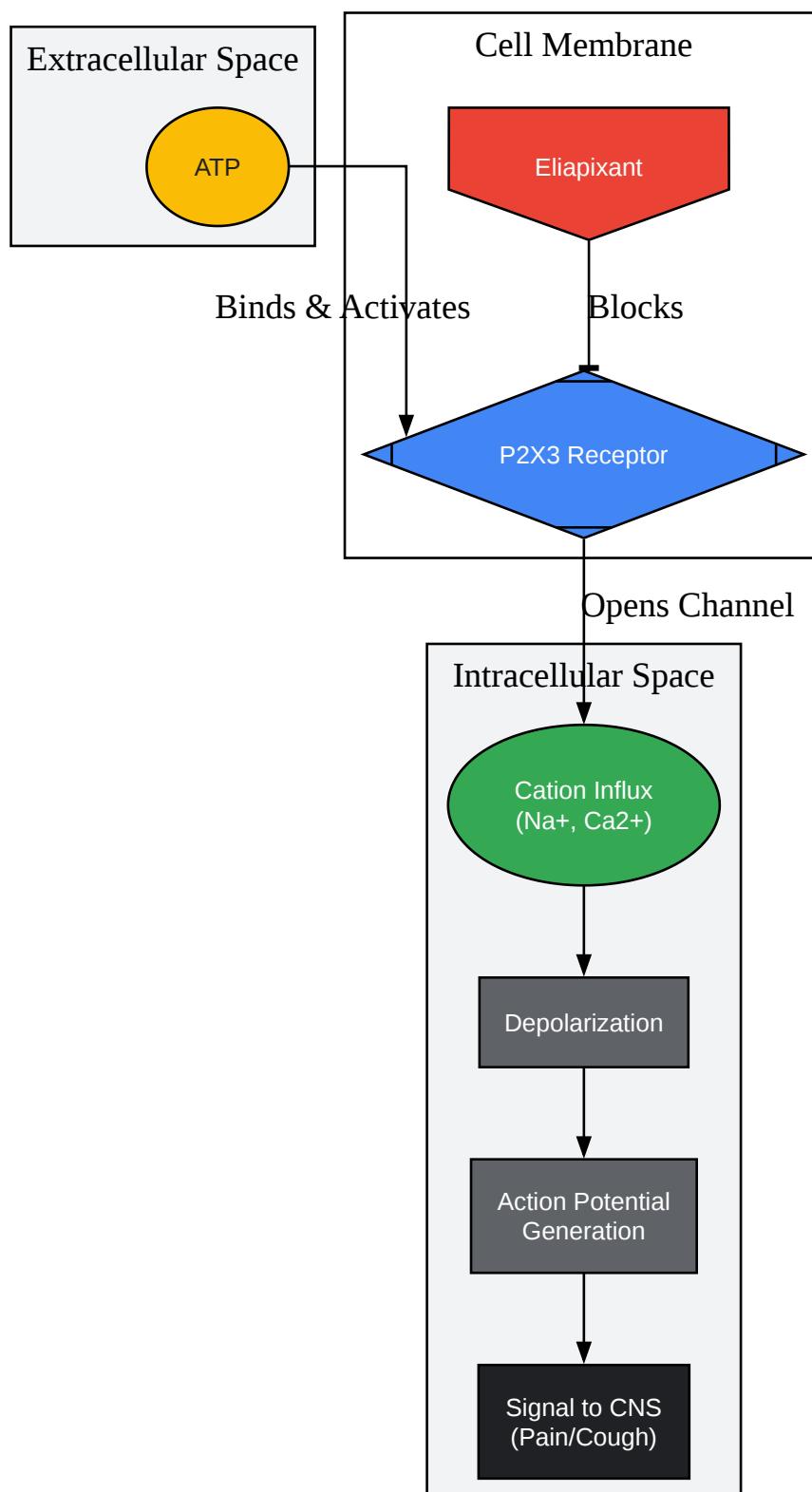
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical efficacy and safety profile of **eliapixant**, a selective P2X3 receptor antagonist, across various patient populations. The development of **eliapixant** was discontinued by Bayer in 2022 due to the overall benefit-risk assessment, including instances of potential drug-induced liver injury[1][2][3]. Despite its discontinuation, the data from its clinical trial program offers valuable insights for researchers in the field of sensory hypersensitization and P2X3-targeted therapies. This document summarizes the available quantitative data, details the experimental protocols of key studies, and presents a comparative analysis with the alternative P2X3 antagonist, gefapixant.

## Mechanism of Action: P2X3 Receptor Antagonism

**Eliapixant** is a potent and selective antagonist of the P2X3 receptor[4]. These receptors are ligand-gated ion channels activated by extracellular adenosine triphosphate (ATP), which is released in response to tissue damage or inflammation. P2X3 receptors are predominantly expressed on sensory nerve fibers and are implicated in the pathophysiology of various conditions characterized by neuronal hypersensitization, such as chronic cough, endometriosis-associated pain, overactive bladder, and neuropathic pain. By blocking the P2X3 receptor, **eliapixant** was developed to modulate the signaling pathways involved in cough reflex hypersensitivity and chronic pain.

## P2X3 Receptor Signaling Pathway in Sensory Neurons

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Caption: P2X3 receptor activation by ATP and inhibition by **Eliapixant**.

## Efficacy of Eliapixant in Refractory Chronic Cough (RCC)

The most promising results for **eliapixant** were observed in patients with refractory chronic cough (RCC), a condition characterized by a persistent cough of unknown etiology or one that is refractory to treatment of underlying conditions.

**Table 1: Efficacy of Eliapixant in Patients with Refractory Chronic Cough (Phase 2b PAGANINI Study)**

Treatment Group (twice daily)	Number of Patients (Per Protocol)	Baseline 24-h Cough Count (geometric mean, coughs/h)	Change from Baseline in 24-h Cough Count at Week 12 (relative %)	Reduction vs. Placebo (relative %)
Placebo	74	15.7 - 19.7	-34%	-
Eliapixant 25 mg	67	15.7 - 19.7	-44%	-14%
Eliapixant 75 mg	69	15.7 - 19.7	-54%	-29%
Eliapixant 150 mg	73	15.7 - 19.7	-49%	-22%

A statistically significant dose-response was observed (p<0.1 for all models).

**Table 2: Efficacy of Eliapixant in Patients with Refractory Chronic Cough (Phase 2a Study)**

Treatment Group (twice daily)	Number of Patients	Reduction in 24-h Cough Frequency vs. Placebo at 1 week
Placebo	37	-
Eliapixant 50 mg	37	Significant Reduction
Eliapixant 200 mg	37	Significant Reduction
Eliapixant 750 mg	37	25% (90% CI 11.5–36.5%; p=0.002)

## Comparative Efficacy: Eliapixant vs. Gefapixant in RCC

Gefapixant is another P2X3 receptor antagonist. A comparison of the clinical trial data for **eliapixant** and gefapixant in RCC provides context for the therapeutic potential of this drug class.

### Table 3: Comparative Efficacy of P2X3 Antagonists in Refractory Chronic Cough

Drug	Study	Dose (twice daily)	Treatment Duration	Reduction in 24-h Cough Frequency vs. Placebo
Eliapixant	PAGANINI (Phase 2b)	75 mg	12 weeks	29%
Gefapixant	Phase 2b	50 mg	12 weeks	37%
Gefapixant	COUGH-1 (Phase 3)	45 mg	12 weeks	18.5%
Gefapixant	COUGH-2 (Phase 3)	45 mg	24 weeks	14.6%

## Efficacy of Eliapixant in Other Patient Populations

**Eliapixant** was also investigated for other conditions associated with neuronal hypersensitization. However, the clinical trials in these populations did not demonstrate efficacy.

### Endometriosis-Associated Pelvic Pain (EAPP)

The Phase 2b SCHUMANN study evaluated **eliapixant** for the treatment of EAPP. The study was terminated early for safety reasons, and no significant difference in pain reduction was observed between the **eliapixant** and placebo groups. The active comparator, elagolix, showed better pain reduction.

### Overactive Bladder (OAB)

In the Phase 2a OVADER study, **eliapixant** did not meet the primary endpoint for the treatment of OAB with urgency urinary incontinence. There was no significant difference in the reduction of urgency urinary incontinence episodes per 24 hours compared to placebo.

### Diabetic Neuropathic Pain (DNP)

The Phase 2a PUCCINI study for DNP was also terminated after failing to meet its primary endpoint. **Eliapixant** did not show a relevant improvement in pain intensity scores compared to placebo; in fact, the placebo group showed a greater reduction in pain.

### Table 4: Summary of Eliapixant Efficacy in Different Patient Populations

Indication	Study	Phase	Primary Endpoint	Outcome
Refractory Chronic Cough	PAGANINI	2b	Reduction in 24-h cough count	Met
Endometriosis-Associated Pelvic Pain	SCHUMANN	2b	Reduction in mean worst EAPP	Not Met (terminated early)
Overactive Bladder	OVADER	2a	Reduction in UUI episodes/24h	Not Met
Diabetic Neuropathic Pain	PUCCINI	2a	Reduction in 24-h average pain intensity	Not Met

## Safety and Tolerability

Across the clinical trial program, **eliapixant** was generally well-tolerated, with most adverse events being mild to moderate in severity. A key differentiating factor for **eliapixant** compared to the less selective P2X3 antagonist gefapixant was a lower incidence of taste-related side effects. However, the emergence of a drug-induced liver injury signal ultimately led to the discontinuation of its development.

**Table 5: Incidence of Taste-Related Adverse Events (Eliapixant vs. Gefapixant in RCC)**

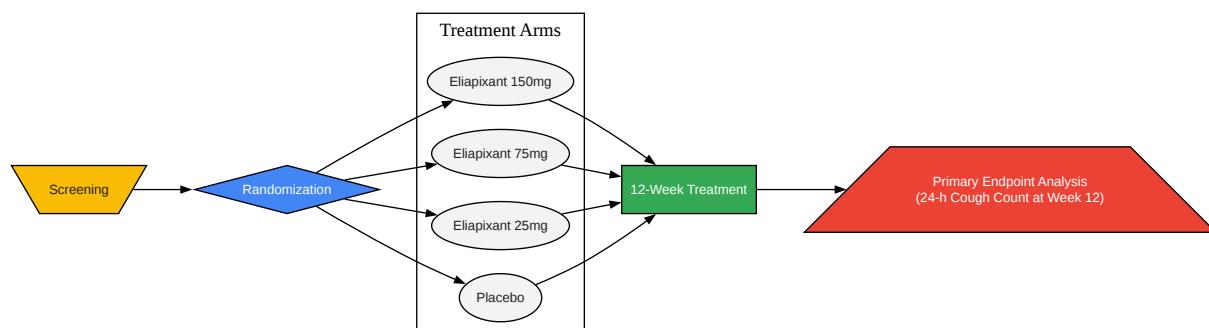
Drug	Study	Dose (twice daily)	Incidence of Taste-Related AEs
Eliapixant	PAGANINI (Phase 2b)	25 mg	4%
75 mg		15%	
150 mg		24%	
Gefapixant	Phase 2b	50 mg	48% (Dysgeusia)
Gefapixant	COUGH-1 & COUGH-2 (Phase 3)	45 mg	~58-69% (Any taste-related AE)

## Experimental Protocols

### PAGANINI Study (Eliapixant in RCC) - Phase 2b

- Design: Randomized, double-blind, parallel-group, placebo-controlled, multicenter, dose-finding study.
- Participants: Adults with RCC lasting  $\geq$  12 months and a cough severity of  $\geq$  40 mm on a visual analog scale.
- Intervention: Participants were randomized (1:1:1:1) to receive oral **eliapixant** (25 mg, 75 mg, or 150 mg) or placebo twice daily for 12 weeks.
- Primary Endpoint: Change from baseline in 24-hour cough count at Week 12, measured by an ambulatory cough recording device.

### Experimental Workflow for the PAGANINI Study



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Caption: Workflow of the Phase 2b PAGANINI clinical trial.

## SCHUMANN Study (Eliapixant in EAPP) - Phase 2b

- Design: Randomized, placebo- and active comparator-controlled, double-blind to placebo, open-label to comparator, parallel-group, multicenter, dose-finding study.
- Participants: Women with surgically diagnosed endometriosis and defined EAPP criteria.
- Intervention: Participants were randomized to twice-daily oral **eliapixant** (25 mg, 75 mg, or 150 mg), placebo, or once-daily elagolix 150 mg for 12 weeks.
- Primary Endpoint: Absolute change in mean worst EAPP from baseline to the end of the intervention.

## Conclusion

The clinical development of **eliapixant** provided mixed results. While it demonstrated a clear dose-dependent efficacy in reducing cough frequency in patients with refractory chronic cough, with a favorable taste-related side effect profile compared to the less selective P2X3 antagonist gefapixant, it failed to show a clinical benefit in patients with endometriosis-associated pelvic pain, overactive bladder, or diabetic neuropathic pain. The discontinuation of the entire **eliapixant** program due to safety concerns, specifically a potential for drug-induced liver injury, underscores the challenges in developing novel therapies, even with a promising mechanism of action. The data from the **eliapixant** trials, particularly in RCC, remain a valuable resource for the ongoing research and development of P2X3-targeted therapies for sensory hypersensitization disorders.

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